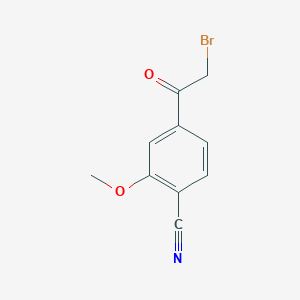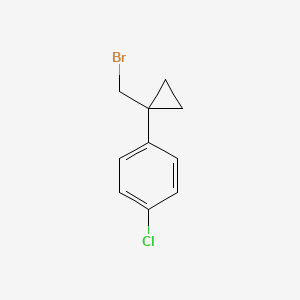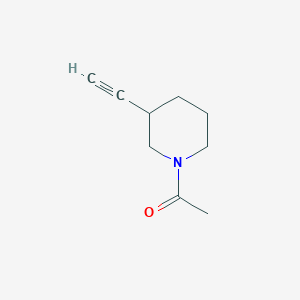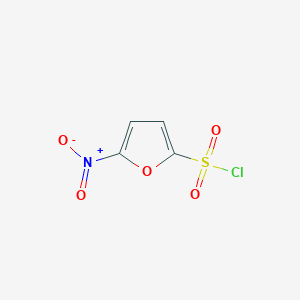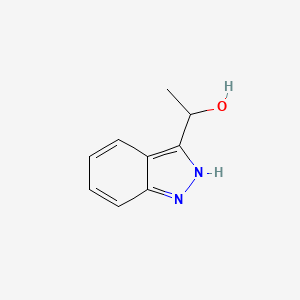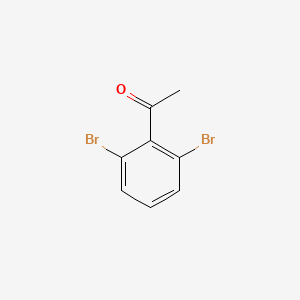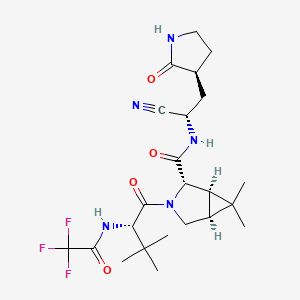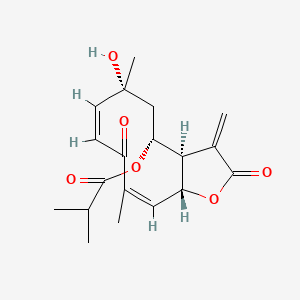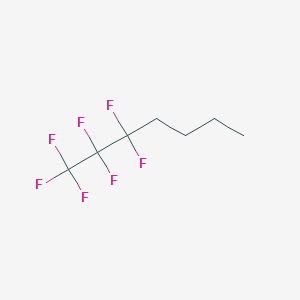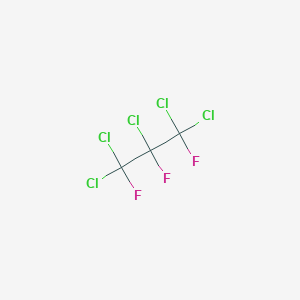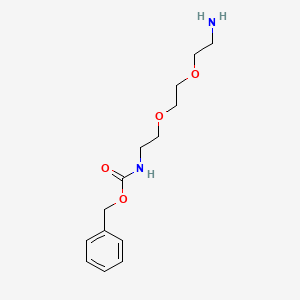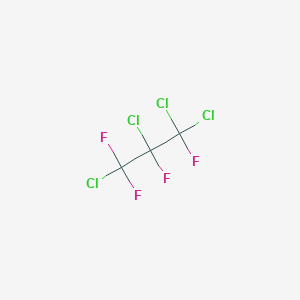
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane
Overview
Description
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane, also known as perfluorodecalin, is a fluorocarbon derivative that has been extensively used in scientific research. It is a colorless, odorless liquid that is highly stable and non-reactive. The unique physicochemical properties of perfluorodecalin make it an ideal candidate for various applications in the field of biomedicine, including drug delivery, tissue engineering, and medical imaging.
Scientific Research Applications
1. Liquid Crystal Research
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane and related compounds have been extensively studied in the field of liquid crystal research. For instance, compounds with tridecafluorodecan-1-yloxybenzene exhibit smectic liquid crystalline phases, which have been analyzed using X-ray diffraction and modeling. This research aids in understanding molecular arrangements in smectic phases, which are crucial for developing advanced liquid crystal displays and other optical applications (Ungar et al., 2000).
2. Electron Transfer Studies
The electron transfer properties of fluorenes, including derivatives of tridecafluorodecane, have been investigated. These studies are significant in understanding intramolecular electron dynamics, which is vital for developing new materials for electronics and photonics. For example, research on pi-stacked fluorenes demonstrates the potential for quantum mechanical tunneling in these compounds (Rathore et al., 2006).
3. Synthesis of Fluorinated Compounds
The synthesis of various fluorinated compounds, including tridecafluorodecane derivatives, has been explored for their unique chemical properties. These compounds are used in multiple applications, ranging from pharmaceuticals to materials science. Studies in this area focus on developing efficient synthetic routes and understanding the reactivity of these compounds (Sevenard et al., 2007).
4. Electrochemistry and Chemiluminescence
Research into the electrochemical behavior and electrogenerated chemiluminescence of fluorene-centered starburst oligofluorenes, which may include tridecafluorodecane derivatives, is significant in the development of new materials for optoelectronic devices. These studies help in understanding the electronic properties of these compounds and their potential applications in sensors and display technologies (Qi et al., 2016).
properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F13/c1-2-3-4-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVVMPBOVPRQNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F(CF2)6(CH2)4H, C10H9F13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611905 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane | |
CAS RN |
154478-86-1 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



